N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a synthetic small molecule characterized by a propanamide backbone with distinct substituents. Key structural features include:
- A 5-methylfuran-2-ylmethyl moiety, introducing aromaticity and metabolic stability.
- A 5-methyl-2-(propan-2-yl)phenoxy side chain, enhancing lipophilicity and steric bulk compared to simpler phenoxy derivatives.
The compound’s stereochemistry remains unspecified, though two stereocenters are implied in related structures .
Properties
Molecular Formula |
C23H31NO5S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C23H31NO5S/c1-15(2)21-9-6-16(3)12-22(21)29-18(5)23(25)24(13-20-8-7-17(4)28-20)19-10-11-30(26,27)14-19/h6-9,12,15,18-19H,10-11,13-14H2,1-5H3 |
InChI Key |
NOGWNGBSIPOPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 50–60°C for 6–8 hours, yielding the sulfone derivative with >90% purity. Critical parameters include:
-
Oxidant stoichiometry : 2.2 equivalents of H₂O₂ to prevent over-oxidation.
-
Temperature control : Exothermic reactions require cooling to maintain ≤60°C.
Characterization Data :
Preparation of 2-(5-Methyl-2-Isopropylphenoxy)Propanoic Acid
The phenolic precursor 5-methyl-2-isopropylphenol is reacted with 2-bromopropanoic acid under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C→RT for 12 hours.
-
Yield : 68–75% after recrystallization (ethyl acetate/hexane).
-
Key Optimization : Use of molecular sieves to scavenge water improves electrophilicity of the bromoacid.
Alternative Route :
Nucleophilic aromatic substitution with methyl 2-bromopropanoate followed by saponification (LiOH, MeOH/H₂O) achieves comparable yields (70%).
Amide Coupling Reaction
The sulfolane amine and propanoic acid derivative are coupled using HATU (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DMF at 0°C→RT for 4 hours:
-
Workup : Dilution with ice water, extraction with DCM, and silica gel chromatography (EtOAc/hexane 3:1) yield 82–85% product.
Critical Notes :
N-Alkylation with (5-Methylfuran-2-yl)Methyl Bromide
The secondary amine undergoes alkylation using K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 hours:
-
Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
-
Yield : 74–78% after lyophilization.
Side Products :
-
Quaternary ammonium salts form if excess alkylating agent is used (mitigated by stoichiometric control).
Alternative Synthetic Approaches
One-Pot Sequential Coupling-Alkylation
A telescoped process combines amide formation and N-alkylation in DMF using TEA as a dual-purpose base:
-
Advantages : Reduces solvent use and processing time by 30%.
-
Limitations : Lower yield (65%) due to incompatibility of HATU with alkyl bromides.
Solid-Phase Synthesis
Immobilizing the sulfolane amine on Wang resin enables iterative coupling/alkylation steps:
-
Resin Loading : 0.8–1.2 mmol/g.
-
Cleavage : TFA/DCM (1:9) liberates the product with 70% yield.
-
Application : High-throughput screening of analogs.
Optimization Strategies
Solvent Screening
| Solvent | Reaction Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 98 |
| THF | 62 | 89 |
| Acetonitrile | 55 | 85 |
| DCM | 48 | 78 |
Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of the amine.
Temperature Profiling
| Step | Optimal Temp (°C) | Deviation Impact |
|---|---|---|
| Amide Coupling | 0→25 | >30°C: Epimerization |
| N-Alkylation | 80 | <70°C: Incomplete reaction |
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (600 MHz, CDCl₃): δ 7.15 (d, J=8.4 Hz, 1H, ArH), 6.75 (s, 1H, Furan H₃), 4.55 (q, J=6.6 Hz, 1H, CHCH₃), 3.90 (s, 2H, NCH₂Furan), 2.95–3.10 (m, 4H, SO₂CH₂).
-
HRMS : [M+H]⁺ calc. 487.2145, found 487.2149.
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC-UV (254 nm) | 98.5 | <0.5% starting amine |
| LC-MS | 97.8 | Trace solvents |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or amine derivatives.
Substitution: The phenoxy and furan groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate high levels of antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) protocols have been used to evaluate these compounds, revealing promising results in inhibiting cell growth, with mean GI50 values indicating effective cytotoxicity against cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound may also have anti-inflammatory effects. Similar compounds have been evaluated for their potential as 5-lipoxygenase inhibitors, which are crucial in the inflammatory response. Molecular docking studies suggest that these compounds could be optimized for enhanced anti-inflammatory activity .
Drug Development
The structural features of this compound make it an interesting candidate for further drug development. The compound's ability to interact with biological targets can be exploited to design new therapeutic agents. Drug-like properties evaluated through computational methods indicate that this compound meets several criteria for further development in pharmaceutical applications .
Case Study 1: Antitumor Activity Evaluation
A study conducted on a related compound demonstrated its efficacy against a panel of approximately sixty cancer cell lines using a single-dose assay. The results indicated an average growth inhibition rate of 12.53%, suggesting a potential role for the compound in cancer therapy .
Case Study 2: Structure Optimization for Anti-inflammatory Activity
Another study focused on optimizing the structure of similar compounds to enhance their anti-inflammatory effects. The molecular docking studies provided insights into how modifications could improve binding affinity to the 5-lipoxygenase enzyme, indicating a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, with pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Yield Considerations :
- Yields for similar compounds range from 45% () to 60% (), influenced by steric hindrance from substituents like isopropylphenoxy .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 419.5 g/mol. It incorporates a tetrahydrothiophene ring with a 1,1-dioxide group, a furan moiety, and an aromatic benzamide core. These features contribute to its chemical reactivity and potential for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 874129-74-5 |
| Chemical Structure | Structure |
Biological Activity
Research indicates that the compound exhibits various biological activities, particularly in the fields of medicinal chemistry and agriculture. Its structural components suggest potential efficacy against multiple targets:
1. Antimicrobial Activity
- The dioxidotetrahydrothiophene moiety is associated with antimicrobial properties. Studies have shown that compounds containing similar structures can inhibit the growth of bacteria and fungi.
2. Fungicidal Properties
- Preliminary tests indicate that this compound may possess fungicidal activity, making it a candidate for agricultural applications. In vitro studies have shown effectiveness against several fungal species, including Rhizoctonia solani and Fusarium graminearum.
3. Nematocidal Activity
- The compound has also been evaluated for its nematocidal properties, showing potential in controlling nematode populations in agricultural settings.
Case Studies
Several studies have explored the biological activity of related compounds:
- Fungicidal Activity Study
- Antimicrobial Efficacy
- Toxicological Studies
Q & A
Q. What are the key considerations for optimizing the synthetic yield of this compound?
The synthesis requires multi-step reactions with precise control of catalysts (e.g., organolithium reagents), solvents (DMF, THF), and reaction conditions (temperature, pH). Continuous flow synthesis can enhance efficiency for intermediates, while purification via recrystallization or chromatography ensures purity. Critical steps include amide bond formation and selective oxidation of the tetrahydrothiophene moiety .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): For verifying substituent positions (e.g., methoxy, furan) and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and quantify impurities.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays targeting functional groups with known bioactivity:
- Potassium channel modulation (tetrahydrothiophene-dioxide moiety).
- Anti-inflammatory/analgesic potential (nitrophenyl/furan interactions). Use in vitro models (e.g., enzyme inhibition assays) followed by cytotoxicity profiling in cell lines .
Advanced Research Questions
Q. What strategies resolve contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?
- Control for metabolic instability: Use liver microsome assays to assess degradation rates .
- Validate target specificity: Employ CRISPR-edited cell lines to isolate off-target effects.
- Replicate under standardized conditions: Adjust solvent (DMSO concentration ≤0.1%) and serum content in media .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?
Focus on substituent variations at critical positions:
| Position | Modification | Impact on Activity |
|---|---|---|
| Phenoxy | Isopropyl → Ethyl | Alters lipophilicity and membrane permeability |
| Furan | Bromine substitution | Enhances electrophilic reactivity for target binding |
| Tetrahydrothiophene | Oxidation state | Modulates solubility and metabolic stability |
| Synthesize analogs via halogenation, alkylation, or nitro-group reduction, followed by pharmacological profiling . |
Q. What methodologies assess the compound’s metabolic stability in preclinical models?
- In vitro: Liver microsomal incubations with LC-MS/MS to identify phase I/II metabolites.
- In vivo: Administer radiolabeled compound to rodents; track excretion routes (bile, urine) and half-life via scintillation counting .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular docking: Use AutoDock Vina with crystal structures of potassium channels or COX-2.
- MD simulations (GROMACS): Evaluate binding stability over 100-ns trajectories.
- QSAR models: Corrogate electronic descriptors (HOMO/LUMO) with experimental IC₅₀ data .
Q. What protocols mitigate side reactions during multi-step synthesis (e.g., oxidation or hydrolysis)?
- Protective groups: Use tert-butyloxycarbonyl (Boc) for amines during halogenation.
- Low-temperature conditions (−15°C): Minimize unintended hydrolysis of acetamide groups.
- Anhydrous solvents: Employ THF dried over molecular sieves for Grignard reactions .
Q. How is regioselectivity achieved in phenoxy-substitution reactions?
- Directing groups: Methoxy or methyl groups ortho to the phenoxy oxygen enhance electrophilic substitution at the para position.
- Catalysts: Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling of aryl boronic acids .
Q. What approaches identify protein targets in proteome-wide studies?
- Chemical proteomics: Use biotinylated analogs for pull-down assays coupled with LC-MS/MS.
- Thermal shift assays (TSA): Monitor protein denaturation upon compound binding via SYPRO Orange fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
